5,6-Dimethoxy-1-tetralone
Overview
Description
“5,6-Dimethoxy-1-tetralone” is a chemical compound . It has been used in the synthesis of 2-bromotetralones . It also serves as a precursor to quinolines with dopaminergic activity, naphthols with anti-inflammatory activity, and benzophenanthridine alkaloids with antitumor activity .
Synthesis Analysis
The synthesis of “5,6-Dimethoxy-1-tetralone” has been reported in several studies . For instance, one study reported the transformation of 5,6-dimethoxy-2-amino-1-tetralol hydrochloride into 5,6-dimethoxy-2-tetralone under catalytic acidic conditions .
Molecular Structure Analysis
The molecular formula of “5,6-Dimethoxy-1-tetralone” is C12H14O3 . Its average mass is 206.238 Da and its monoisotopic mass is 206.094299 Da .
Chemical Reactions Analysis
“5,6-Dimethoxy-1-tetralone” has been involved in various chemical reactions. For example, it has been used in the synthesis of 2-bromotetralones by undergoing bromination . Another study reported the transformation of 5,6-dimethoxy-2-amino-1-tetralol into 5,6-dimethoxy-2-tetralone .
Scientific Research Applications
Chemical Transformation Studies
5,6-Dimethoxy-1-tetralone has been studied for its potential in various chemical transformations. One such study explored its transformation into different compounds. The reduction of 5,6-dimethoxy-2-amino-1-tetralone with sodium bis-(2-methoxy)-aluminum hydride, followed by treatment with palladium on charcoal in the presence of HClO4, led to the formation of 5,6-dimethoxy-2-amino-tetralin and a small amount of 5,6-dimethoxy-2-tetralone. This study provides insights into the rearrangement mechanisms of this compound (Kim et al., 1984).
Synthesis and Cytotoxicity
Another research avenue includes the synthesis of novel compounds using 5,6-Dimethoxy-1-tetralone. Novel substituted 6,7-dimethoxy-1-tetralones and 5,6-dimethoxy-1-indanones have been synthesized and evaluated for their cytotoxicity. Compounds with certain substituents on the (E)-2-benzylidene moiety showed highly cytotoxic effects. This research is significant for understanding the pharmacophore features for cytotoxic compounds (Shih et al., 2000).
Intermediate for Dopaminergic Compounds
5,6-Dimethoxy-1-tetralone has been used in the synthesis of important intermediates for dopaminergic compounds. These intermediates have been studied for their effects on neurotransmitter release, providing valuable insights into the role of catechol function in these processes (Horn et al., 1978).
Synthesis of Anti-inflammatory Compounds
Research has also been conducted on the use of 5,6-dimethoxy-1-tetralone in the synthesis of compounds related to anti-inflammatory agents. For instance, it was used in the synthesis of derivatives related to the seco-pseudopterosins, which are known for their anti-inflammatory properties (Schmalz et al., 1995).
Cost-Effective Synthesis
The compound has also been the focus of studies aiming at cost-effective and practical synthesis methods. Such studies are crucial for large-scale production and further pharmaceutical applications (Qandil et al., 1999).
Safety And Hazards
“5,6-Dimethoxy-1-tetralone” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
5,6-dimethoxy-3,4-dihydro-2H-naphthalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-14-11-7-6-8-9(12(11)15-2)4-3-5-10(8)13/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHSDODMGMJWSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)CCC2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429128 | |
Record name | 5,6-dimethoxy-1-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethoxy-1-tetralone | |
CAS RN |
24039-89-2 | |
Record name | 5,6-dimethoxy-1-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.